![molecular formula C13H24O2 B14223418 2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane CAS No. 825637-06-7](/img/structure/B14223418.png)
2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane is a chemical compound known for its unique structure and properties It is an epoxide, which means it contains a three-membered ring consisting of an oxygen atom and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane typically involves the reaction of 2,2,6,6-tetramethylcyclohexanol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the epoxide ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide into alcohols.
Substitution: Nucleophiles can attack the epoxide ring, resulting in the substitution of the oxygen atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide under basic or acidic conditions.
Major Products
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted products depending on the nucleophile used
Applications De Recherche Scientifique
2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO): A stable free radical used as an oxidizing agent and in polymer chemistry.
2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.
Uniqueness
2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane is unique due to its epoxide structure, which imparts high reactivity and versatility in chemical reactions. Unlike TEMPO, which is primarily used as an oxidizing agent, this compound can participate in a broader range of reactions, including nucleophilic substitution and reduction. Its unique structure also makes it valuable in the synthesis of complex molecules and materials.
Propriétés
Numéro CAS |
825637-06-7 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2-[(2,2,6,6-tetramethylcyclohexyl)oxymethyl]oxirane |
InChI |
InChI=1S/C13H24O2/c1-12(2)6-5-7-13(3,4)11(12)15-9-10-8-14-10/h10-11H,5-9H2,1-4H3 |
Clé InChI |
WUHSTPXTCIAOMV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1OCC2CO2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


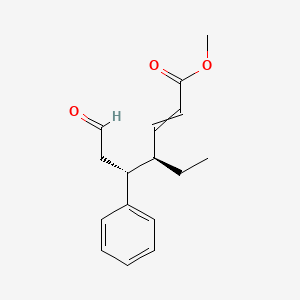

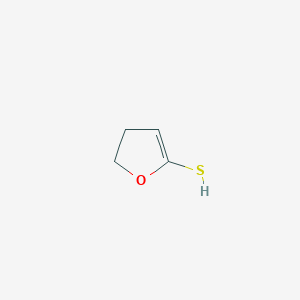
![2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL](/img/structure/B14223360.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14223365.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)
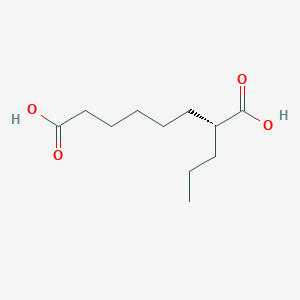
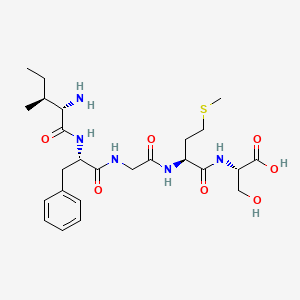
![2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole](/img/structure/B14223379.png)
![3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14223380.png)
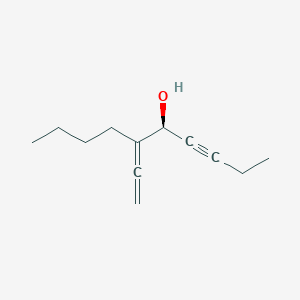
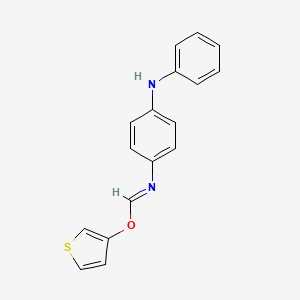
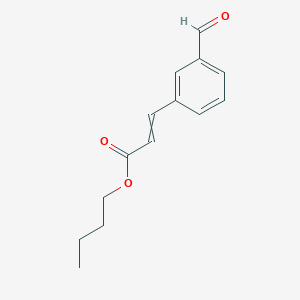
![[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol](/img/structure/B14223404.png)
